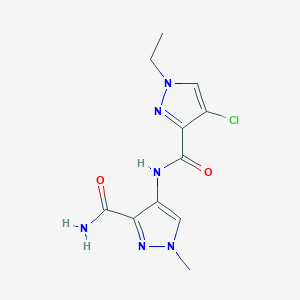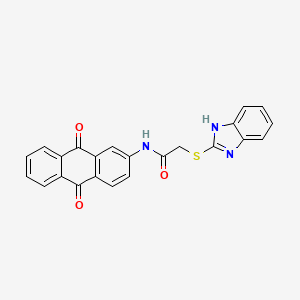![molecular formula C15H12F2N6S B10966389 2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10966389.png)
2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to a class of heterocyclic molecules with a complex structure. Let’s break it down:
- The core structure consists of a tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold.
- Attached to this core is a difluoromethyl group at the 1-position of a pyrazole ring.
- These types of compounds often exhibit interesting biological activities due to their unique structural features.
Preparation Methods
- Synthetic Routes :
- Reaction Conditions :
- The reaction proceeds at room temperature without the need for a catalyst.
- Industrial Production Methods :
- Information on large-scale industrial production methods is limited, but research efforts are ongoing.
Chemical Reactions Analysis
- Reactivity :
- The compound likely undergoes various reactions due to its functional groups.
- Common reactions include oxidation, reduction, and substitution.
- Reagents and Conditions :
- Specific reagents and conditions depend on the desired modifications.
- For example, oxidative conditions may involve peroxides or metal catalysts.
- Reduction could use hydrides or metal complexes.
- Major Products :
- These reactions can lead to diverse products, such as derivatives with altered pharmacological properties.
Scientific Research Applications
- Chemistry :
- Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
- Biology and Medicine :
- Investigate its effects on cellular processes, including cell cycle regulation.
- It shows promising cytotoxic activity against cancer cell lines (MCF-7, HCT-116, HepG-2) .
- Industry :
- Potential applications in drug discovery and materials science.
Mechanism of Action
- Targets and Pathways :
- The compound likely interacts with cellular proteins or enzymes.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Uniqueness :
- Its specific combination of fused rings and functional groups sets it apart.
- Similar Compounds :
Properties
Molecular Formula |
C15H12F2N6S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-[2-(difluoromethyl)pyrazol-3-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C15H12F2N6S/c16-15(17)23-9(5-6-19-23)12-20-13-11-8-3-1-2-4-10(8)24-14(11)18-7-22(13)21-12/h5-7,15H,1-4H2 |
InChI Key |
NHHLFDXDLRHBKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=CC=NN5C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


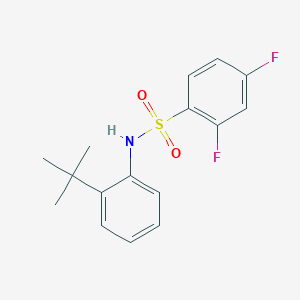
![3-(4-chlorobenzyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B10966326.png)
![1-methyl-4-{[2-(5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10966329.png)
![Methyl 3-{[(3-carbamoyl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl]amino}thiophene-2-carboxylate](/img/structure/B10966336.png)
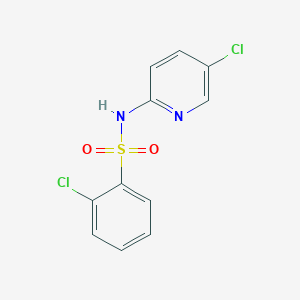

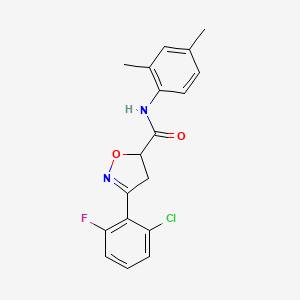
![5-[chloro(difluoro)methyl]-3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10966359.png)
![4-[5-[(2,4-dichlorophenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10966362.png)
![2-[(Tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)amino]benzamide](/img/structure/B10966365.png)
![3-benzyl-5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B10966368.png)
